N6-[(2-chlorophenyl)methyl]-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-[(2-chlorophenyl)methyl]-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by aromatic and alkyl substituents at the N4 and N6 positions. The compound features a 1-phenyl core with a 3,4-dimethylphenyl group at N4 and a 2-chlorobenzyl moiety at N6, which likely influence its physicochemical properties and binding interactions .
Properties
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6/c1-17-12-13-20(14-18(17)2)30-24-22-16-29-33(21-9-4-3-5-10-21)25(22)32-26(31-24)28-15-19-8-6-7-11-23(19)27/h3-14,16H,15H2,1-2H3,(H2,28,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTPZJOEIOSXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(2-chlorophenyl)methyl]-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Final assembly: The phenyl group is introduced through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N6-[(2-chlorophenyl)methyl]-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the aromatic groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and various catalysts (e.g., palladium) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the aromatic groups, while substitution reactions can introduce new functional groups.
Scientific Research Applications
N6-[(2-chlorophenyl)methyl]-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-[(2-chlorophenyl)methyl]-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and available experimental data.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Solubility: The ethyl-substituted compound (C15H17ClN6) exhibits low aqueous solubility (0.5 µg/mL) , likely due to hydrophobic chloro and methyl groups. In contrast, methoxypropyl or phenoxy substituents (e.g., C24H28N6O , C25H21N5O2 ) may enhance solubility via polar interactions, though experimental data is lacking.
Structural Diversity and NMR Trends :
- Chlorophenyl substituents (e.g., δ 7.24–8.27 ppm in ¹H NMR ) induce downfield shifts due to electron-withdrawing effects, whereas methoxy groups (e.g., δ ~3.8 ppm for OCH3 ) show distinct proton environments.
- The absence of NMR data for the target compound precludes direct electronic environment comparisons.
Thermal Properties :
- Methoxyphenyl derivatives (e.g., m.p. 243–245°C ) exhibit higher melting points than alkyl-substituted analogs (e.g., m.p. 199–201°C for 3-methoxyphenyl ), suggesting stronger intermolecular interactions in crystalline phases.
Molecular Weight and Pharmacokinetics :
- The target compound (MW 467.0) is heavier than most analogs, which may impact bioavailability. Smaller derivatives like N4,N6-bis(isopropyl)-1-phenyl-... (MW 310.4 ) could offer better membrane permeability.
Biological Activity
N6-[(2-chlorophenyl)methyl]-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structural characteristics.
Chemical Structure and Properties
The compound is characterized by its complex pyrazolo[3,4-d]pyrimidine structure, which is known for its diverse pharmacological activities. Its molecular formula is , and it features multiple aromatic rings that contribute to its biological interactions.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer signaling pathways. For instance, studies have demonstrated that similar pyrazolo derivatives can inhibit AKT2/PKBβ signaling, a critical pathway in glioma malignancy .
- EGFR Inhibition : Other derivatives have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR), which plays a significant role in cancer cell proliferation and survival .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from recent studies:
| Activity | Target | IC50 (µM) | Comments |
|---|---|---|---|
| Kinase Inhibition | AKT2/PKBβ | Low micromolar | Significant inhibition of glioma cell growth |
| EGFR Inhibition | Wild-type and mutant EGFR | 0.016 - 0.236 | Effective against resistant cancer cell lines |
| Anti-proliferative Activity | A549 and HCT-116 cells | 8.21 - 19.56 | Induces apoptosis and cell cycle arrest |
| Cytotoxicity | Non-cancerous cells | High | Relatively low toxicity compared to cancer cells |
Case Studies
- Anti-Glioma Activity : A study highlighted the efficacy of a related pyrazolo derivative against primary patient-derived glioblastoma cells. The compound inhibited neurosphere formation and demonstrated low toxicity towards non-cancerous cells while effectively inducing cell death in glioma cells .
- EGFR Targeting : Another investigation focused on the anti-proliferative effects of pyrazolo derivatives on lung cancer cell lines (A549). The compounds showed promising results in inhibiting cell growth and inducing apoptosis at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
